molecular formula C13H16O2 B1345361 4-(4-Carboethoxyphenyl)-1-butene CAS No. 591760-20-2

4-(4-Carboethoxyphenyl)-1-butene

Cat. No.: B1345361
CAS No.: 591760-20-2
M. Wt: 204.26 g/mol
InChI Key: FAJWUEHSSKQPAZ-UHFFFAOYSA-N
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Description

4-(4-Carboethoxyphenyl)-1-butene is an organic compound characterized by the presence of a butene chain attached to a phenyl ring, which is further substituted with a carboethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Carboethoxyphenyl)-1-butene typically involves the reaction of 4-carboethoxybenzaldehyde with a suitable alkene under basic conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired butene derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Carboethoxyphenyl)-1-butene can undergo various chemical reactions, including:

    Oxidation: The double bond in the butene chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under controlled conditions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: The corresponding alkane.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

4-(4-Carboethoxyphenyl)-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Carboethoxyphenyl)-1-butene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboethoxyphenyl cyclopropyl ketone
  • 4-Carboethoxyphenyl cyclobutyl ketone
  • 4-Carboethoxyphenyl cyclohexyl ketone

Uniqueness

4-(4-Carboethoxyphenyl)-1-butene is unique due to its specific structural features, which confer distinct reactivity and properties compared to its analogs. The presence of the butene chain and the carboethoxy group allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 4-but-3-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-3-5-6-11-7-9-12(10-8-11)13(14)15-4-2/h3,7-10H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJWUEHSSKQPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641157
Record name Ethyl 4-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591760-20-2
Record name Ethyl 4-(but-3-en-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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